
1H-Isoindole-1,3(2H)-dione, 5,5'-oxybis[2-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- is a complex organic compound that belongs to the class of isoindoles Isoindoles are nitrogen-containing heterocycles that are widely found in biologically active compounds and natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- can be achieved through several methods. One common approach involves the use of nitrile ylides as intermediates. Nitrile ylides are highly reactive dipoles that can participate in 1,3-dipolar cycloadditions with multiple bonds, leading to the formation of various N-heterocyclic compounds . The reaction typically involves the formation of a nitrile ylide through the reaction of a rhodium vinylcarbene with a nitrile, followed by a cascade of reactions that result in the formation of the desired isoindole structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of homogeneous rhodium catalysis and other transition metal-catalyzed reactions can be scaled up for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various isoindole derivatives, which can have different functional groups attached to the isoindole ring.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound and its derivatives are being investigated for their potential use in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. For example, some isoindole derivatives have been found to inhibit protein kinases, which are enzymes that play a crucial role in cell signaling and regulation . The compound can bind to the ATP-binding site of these kinases, thereby inhibiting their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are similar in structure but have different substituents, which can affect their properties and applications.
5,5’-(1H-Isoindole-1,3(2H)-diylidene)dibarbituric acid: This compound has a similar isoindole core but different functional groups, leading to different chemical and biological properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 5,5’-oxybis[2-(trimethylsilyl)- is unique due to its specific structure and the presence of trimethylsilyl groups. These groups can enhance the compound’s stability and reactivity, making it a valuable building block for the synthesis of more complex molecules .
Propriétés
Numéro CAS |
587023-72-1 |
|---|---|
Formule moléculaire |
C22H24N2O5Si2 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
5-(1,3-dioxo-2-trimethylsilylisoindol-5-yl)oxy-2-trimethylsilylisoindole-1,3-dione |
InChI |
InChI=1S/C22H24N2O5Si2/c1-30(2,3)23-19(25)15-9-7-13(11-17(15)21(23)27)29-14-8-10-16-18(12-14)22(28)24(20(16)26)31(4,5)6/h7-12H,1-6H3 |
Clé InChI |
CTACGMIWTJDWKQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)N(C4=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


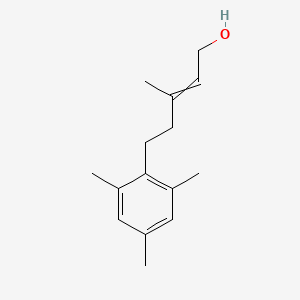
![2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)-](/img/structure/B14213321.png)
![5-[(2-Hydroxyethyl)amino]-N-(piperidin-1-yl)furan-2-carboxamide](/img/structure/B14213328.png)

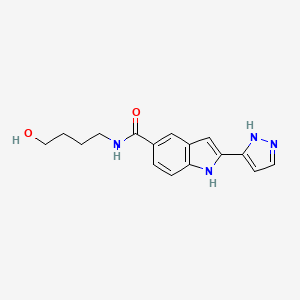
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide](/img/structure/B14213349.png)
![1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14213357.png)
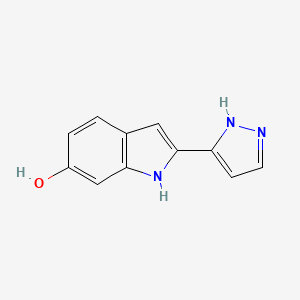
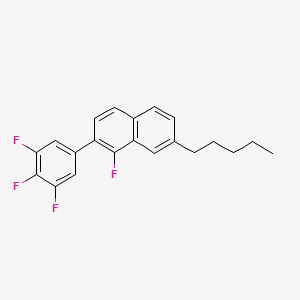
![7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14213371.png)
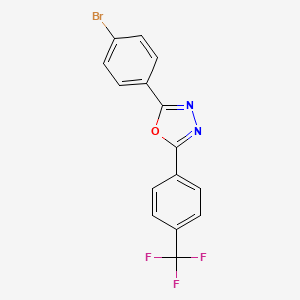

![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)
![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
